molecular formula C22H20N4O2 B6080374 3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B6080374
M. Wt: 372.4 g/mol
InChI Key: QYUCNBTZYPCHTJ-UHFFFAOYSA-N
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Description

3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzotriazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspases.
Biochemical and Physiological Effects:
3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its ability to inhibit the activity of COX-2, making it a potential candidate for drug development. Additionally, its fluorescent properties make it a potential candidate for use as a probe for detecting reactive oxygen species in cells. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. One potential area of research is the development of this compound as a drug for the treatment of inflammatory diseases and cancers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications as a fluorescent probe for detecting reactive oxygen species in cells. Finally, the potential toxicity of this compound must be further explored to ensure its safety for use in lab experiments.

Synthesis Methods

The synthesis of 3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to yield the final compound. This synthesis method has been optimized and can be performed on a large scale.

Scientific Research Applications

3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, it has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.

properties

IUPAC Name

3-methoxy-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-7-9-17(10-8-14)26-24-20-11-15(2)19(13-21(20)25-26)23-22(27)16-5-4-6-18(12-16)28-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUCNBTZYPCHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

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